-(Trifluoromethyl)cyclobutan-1-amine hydrochloride (3-FCB-HCl) is a molecule containing a cyclobutane ring structure with a trifluoromethyl group and an amine group attached. The presence of these functional groups suggests potential applications in various scientific research fields.
The trifluoromethyl group (CF3) is a valuable functional group in medicinal chemistry due to its unique electronic and steric properties []. Research explores how this group can influence the biological activity of molecules [].
3-FCB-HCl can potentially serve as a building block in organic synthesis for the creation of more complex molecules with desired properties []. Studies may investigate its reactivity and compatibility with different reaction conditions.
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 175.58 g/mol. This compound is characterized by its trifluoromethyl group attached to a cyclobutane ring, making it of interest in various chemical and biological applications. It exists as a solid at room temperature, although specific physical properties such as melting and boiling points are not widely documented .
The chemical reactivity of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is influenced by the presence of the trifluoromethyl group, which can enhance electrophilicity and alter nucleophilicity in reactions. The compound can undergo various transformations including:
Research indicates that derivatives of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride exhibit significant biological activities, particularly in anticancer studies. For instance, compounds with similar structures have shown antineoplastic properties comparable to established chemotherapeutics like cisplatin. The trifluoromethyl group is known to enhance metabolic stability and potency, making these compounds attractive candidates for drug development.
Several synthetic methodologies have been explored for producing 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride:
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride has several applications:
Interaction studies involving 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride focus on its binding affinities and mechanisms of action against various biological targets. Research indicates that similar compounds can interact with DNA and proteins involved in cancer pathways, suggesting potential therapeutic roles. Investigations into its interactions with enzymes and receptors are ongoing to elucidate its full pharmacological profile.
Several compounds share structural similarities with 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-(Trifluoromethyl)cyclopentanamine hydrochloride | 1260768-75-9 | 0.94 | Cyclopentane ring; potential different reactivity |
1-(Trifluoromethyl)cyclohexanamine hydrochloride | 1311315-20-4 | 0.94 | Cyclohexane structure; larger ring size |
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride | 1354960-98-7 | 0.91 | Different ring system; distinct reactivity |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride | 262852-11-9 | 0.90 | Bicyclic structure; unique steric effects |
3-(Trifluoromethyl)pentan-3-amine hydrochloride | 498581-24-1 | 0.93 | Linear chain; different spatial orientation |
The uniqueness of 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride lies in its cyclobutane framework combined with the trifluoromethyl group, which enhances its biological activity and chemical reactivity compared to other similar compounds.
Cyclobutane synthesis often relies on [2+2] cycloadditions, photoredox catalysis, or ring contraction methodologies. For example, visible-light-mediated [2+2] photocycloadditions using Ru(bpy)₃(PF₆)₂ as a photocatalyst enable cis-selective cyclobutane formation from enones. Alternatively, supramolecular preorganization of alkenes in cocrystals facilitates quantitative intermolecular [2+2] cross-photoreactions, yielding chiral cyclobutanes with four distinct substituents.
Ring contraction of pyrrolidines represents another key approach. Oxidation of pyrrolidines with hypervalent iodine reagents generates 1,1-diazene intermediates, which undergo nitrogen extrusion to form 1,4-biradicals. Subsequent stereoretentive collapse produces cyclobutanes with retained configuration. This method is particularly effective for synthesizing multisubstituted cyclobutanes, including ladderanes.
Trifluoromethylation is achieved via nucleophilic or radical pathways. Cyclobutanone intermediates undergo trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) and tetrabutylammonium fluoride (TBAF), forming CF₃-substituted carbinols. For example, 4-oxocyclobutane-1-carboxylate derivatives are converted to 3-(trifluoromethyl)cyclobutanol in 20:1 diastereoselectivity.
Copper-catalyzed trifluoromethylation of alkyl bromides provides an alternative route. Primary and secondary alkyl bromides react with CF₃ radicals generated from CF₃SO₂Na, yielding trifluoromethylated cyclobutanes with functional group tolerance. Deoxofluorination of cyclobutane carboxylic acids using sulfur tetrafluoride (SF₄) is also employed to install CF₃ groups.
Amine introduction typically involves Curtius rearrangement or hydrolysis of nitriles. Carboxylic acid precursors are converted to acyl azides, which thermally rearrange to isocyanates. Trapping with tert-butanol yields Boc-protected amines, followed by HCl-mediated deprotection to form the hydrochloride salt. For example, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is transformed into the corresponding amine via diphenylphosphoryl azide (DPPA)-mediated Curtius rearrangement.
Hydrochloride salt formation is achieved by treating the free amine with hydrogen chloride (HCl) in solvents like diethyl ether or dichloromethane. Crystallization from ethanol/water mixtures ensures high purity (>97%).
Stereochemical outcomes depend on reaction mechanism and substrate preorganization. Photoredox-catalyzed [2+2] cycloadditions favor cis-diastereomers due to suprafacial orbital interactions. In contrast, hydrogenation of cyclobutene intermediates proceeds with cis-selectivity, as steric hindrance from the CF₃ group directs hydrogen addition to the less hindered face.
Ring contraction of pyrrolidines preserves stereochemistry via a singlet 1,4-biradical intermediate. Computational studies show that rotational barriers (>25 kcal/mol) prevent epimerization, enabling stereospecific synthesis of trans- or cis-cyclobutanes from chiral pyrrolidines.
Scalability issues arise from toxic reagents and energy-intensive processes. Tributyltin hydride (Bu₃SnH), used in deoxygenation steps, necessitates costly waste management. Continuous-flow photocycloadditions mitigate safety risks associated with UV light and ethylene gas, achieving throughputs >5 kg/day.
Purification of stereoisomers remains challenging. Chiral stationary-phase chromatography or diastereomeric salt crystallization is required for enantiopure products. Additionally, SF₄-mediated trifluoromethylation demands specialized equipment due to HF byproduct generation.
Corrosive;Irritant